Pefachrome(R) fxa*

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

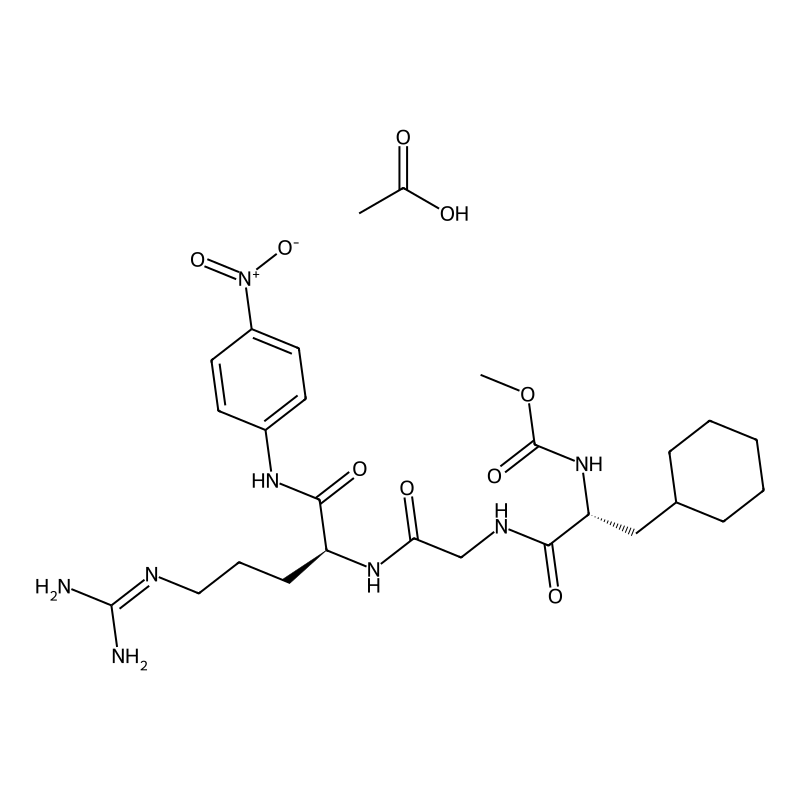

N-Methoxycarbonyl-D-CHA-Gly-Arg-pNA acetate

Chemical Identification and Properties

The table below summarizes the key identifiers and physical properties of this compound:

| Property | Details |

|---|---|

| CAS Number | 80895-10-9 [1] [2] |

| Synonym(s) | Pefachrome FXa; CH(_3)OCO-D-CHA-Gly-Arg-pNA acetate; Moc-D-CHA-Gly-Arg-pNA · AcOH [1] [2] [3] |

| Molecular Formula | C({25})H({38})N(_8)O(_7) · C(_2)H(_4)O(_2) [2] |

| Molecular Weight | 622.67 g/mol (apparent molecular weight) [2] [3] |

| Assay/Purity | ≥90% (HPLC) [3] |

| Physical Form | Solid, white to off-white [2] [3] |

| Solubility | Soluble in methanol:water (1:9) at 25 mg/mL [3] |

| Storage | Store at 2-8°C [2] [3] |

Applications and Experimental Protocols

This compound is a specialized synthetic substrate designed to measure the activity of the enzyme Factor Xa (FXa) [1] [3], a key serine protease in the blood coagulation cascade.

Factor Xa Activity Assay

Chromogenic assays measure enzyme activity by tracking the release of a light-absorbing molecule, para-nitroaniline (pNA), which is covalently attached to the substrate. The intact substrate is colorless, but when Factor Xa cleaves after the arginine residue, free pNA is released, producing a yellow color that can be measured at 405 nm [3].

Here is a typical experimental workflow for this assay:

The detailed protocol is as follows:

- Solution Preparation: Prepare a stock solution of 25 mg/mL in a 1:9 (v/v) mixture of methanol and water [3]. Further dilute this stock in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4-8.0) to the desired working concentration.

- Reaction Setup: Mix the diluted substrate solution with your sample containing Factor Xa. Include a negative control (e.g., sample without enzyme or with a specific Factor Xa inhibitor) to account for non-specific hydrolysis.

- Incubation and Measurement: Incubate the reaction mixture at 37°C. The enzyme cleaves the substrate, releasing pNA.

- Data Acquisition: Monitor the increase in absorbance at 405 nm (A405) over time (e.g., for 10-30 minutes) using a microplate reader or spectrophotometer.

- Data Analysis: The rate of increase in A405 is directly proportional to the Factor Xa activity in the sample. Enzyme activity can be calculated using the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm).

Mechanism of Action Visualization

The following diagram illustrates the relationship between the substrate and the coagulation cascade, and its mechanism of action:

Key Considerations for Researchers

- Specificity: The D-cyclohexylalanine (D-CHA) residue in the P3 position is crucial for the substrate's specificity towards Factor Xa, making it less susceptible to cleavage by other serine proteases like thrombin [1].

- Enzyme Kinetics: The reported Michaelis constant (KM) for human Factor Xa with this substrate is approximately 0.8 mM [3]. This value is essential for determining appropriate substrate concentrations in kinetic studies.

- Safety: The compound is classified with hazard codes Xi (Irritant). Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eyeshields [2] [3].

References

Pefachrome FXa solid-phase peptide synthesis SPPS

Pefachrome FXa in Experimental Protocols

Based on the search results, Pefachrome FXa is a chromogenic substrate used to quantitatively determine Factor Xa (FXa) activity. The core reaction involves Pefachrome FXa being cleaved by FXa, producing a color change that can be measured spectrophotometrically [1]. Below are some common experimental setups where it is employed.

| Experiment Type | Role of Pefachrome FXa | Typical Workflow Summary |

|---|---|---|

| MP TF Activity Assay [2] | Quantify FXa generated by TF-FVIIa complexes on microparticles (MPs). | Isolate MPs → incubate with FVIIa, FX, CaCl₂ → add Pefachrome FXa → measure FXa activity at 405 nm. |

| Direct FXa Activity [3] | Measure FXa activity in platelet binding/activity studies. | Incubate activated platelets with FVIIa and FX → transfer subsamples → add Pefachrome FXa → measure cleavage at 405 nm. |

| Inhibition Studies [4] | Test the effect of inhibitors (e.g., Protein S) on extrinsic FXase activity. | Pre-incubate TF/FVIIa with/without inhibitor → initiate FXa generation with FX → quench reactions → measure FXa with Pefachrome FXa. |

The following diagram illustrates the general workflow for a Microparticle (MP) Tissue Factor (TF) Activity Assay, a key application of Pefachrome FXa:

References

- 1. Pefachrome fixa, by Enzyme Research - Product details [pubcompare.ai]

- 2. Hepatocyte Tissue Factor Contributes to the ... [pmc.ncbi.nlm.nih.gov]

- 3. Human platelets express Endothelial Protein C Receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. Zn2+-containing protein S inhibits extrinsic factor X ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Using Pefachrome FXa in Chromogenic Assays

Pefachrome FXa is a chromogenic substrate widely used in coagulation research to measure the activity of Factor Xa (FXa). Upon cleavage by FXa, it releases para-nitroaniline (pNA), which produces a yellow color measurable at 405 nm. The following sections detail its application based on recent scientific literature.

Principle of the Assay

The core principle involves using Pefachrome FXa to quantify FXa generation, which is directly proportional to the activity of upstream factors like Tissue Factor (TF) or Factor IXa (FIXa) [1] [2]. The general reaction is: FXa + Pefachrome FXa (colorless) → Cleaved Product + pNA (yellow, 405 nm)

The rate of increase in absorbance at 405 nm is directly related to the FXa concentration in the sample.

Key Experimental Protocols

The table below summarizes two specific methodologies employing Pefachrome FXa:

| Assay Objective | Detailed Methodology | Key Parameters Using Pefachrome FXa |

|---|

| Measuring TF Activity [1] | A sensitive assay to measure TF activity on extracellular vesicles, cell surfaces, or in lysates. | • Final Substrate Concentration: 1 mM Pefachrome FXa [1]. • Reaction Setup: FX activation is performed by TF-FVIIa in the presence of FV/Va, prothrombin, and phospholipids. After a 4-minute incubation at 37°C, generated thrombin is quantified indirectly by its activity on the Pefachrome FXa substrate [1]. | | Studying FIXa Aptamers [2] | A mechanistic study to evaluate an anticoagulant aptamer against FIXa by measuring its effect on FX activation. | • Final Substrate Concentration: 0.5 mM Pefachrome FXa [2]. • Reaction Setup: FIXa (0.2 nM), FVIIIa (0.7 nM), phospholipids (40 µM), and FX (135 nM) are incubated. The initial rate of FX activation is monitored by the cleavage of the Pefachrome FXa substrate [2]. |

Expected Results & Data Interpretation

- Data Output: A continuous increase in absorbance at 405 nm.

- Quantification: The rate of absorbance change (ΔA/min) is calculated. This rate can be converted into FXa concentration using a standard curve prepared with known FXa concentrations.

- Inhibition Studies: In assays testing inhibitors (e.g., the anti-FIXa aptamer), a successful inhibition will manifest as a decreased rate of substrate cleavage compared to the control [2].

Critical Troubleshooting Points

- TF-independent FX activation: Long incubation times can lead to background FX activation that is not dependent on TF, potentially skewing results. Optimize incubation times to minimize this [1].

- Specificity Controls: To ensure measured activity is specific, include control reactions with:

Experimental Workflow for a TF Activity Assay

The following diagram outlines the key steps for a TF activity assay that uses Pefachrome FXa for detection:

Context of the Coagulation Cascade

To better understand where Pefachrome FXa is used as a detection tool, the following diagram shows its role in the coagulation cascade, particularly in the context of the TF activity assay:

Recommendations for Protocol Development

- Substrate Preparation: The search results indicate Pefachrome FXa is typically prepared in distilled water or DMSO, followed by aliquoting and storage at -20°C [3].

- Parameter Optimization: The provided concentrations and times are excellent starting points. However, you should optimize key parameters like sample concentration, incubation time, and substrate concentration for your specific experimental system (e.g., cell lysates vs. isolated EVs) [1].

- Validation: Always include a standard curve with known FXa activity and appropriate negative controls (e.g., sample without TF or without FVIIa) to validate your assay's performance and specificity [1] [2].

References

Pefachrome FXa chromogenic substrate Factor Xa

Pefachrome FXa Substrate Specifications

The table below summarizes the key characteristics of two specific Pefachrome FXa substrates as found in the search results [1] [2].

| Feature | Pefachrome FXa/LAL 5288 | Pefachrome FXa 8595 |

|---|---|---|

| Intended Application | Determination of Factor Xa activity for research and quality control [1]. | Determination of Factor Xa activity for research and quality control [2]. |

| Chemical Formula | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH [1] | Z-D-Arg-Gly-Arg-pNA · 2HCl [2] |

| Molecular Weight | 622.7 g/mol [1] | 714.6 g/mol [2] |

| Solubility | Up to 4 mM in distilled water [1] | > 10 mM in distilled water [2] |

| Kcat | 140 s-1 [1] | 290 s-1 [2] |

| KM | 0.106 mM [1] | 0.1 mM [2] |

| Principle of Action | CH3OCO-D-CHA-Gly-Arg-pNA + FXa → CH3OCO-D-CHA-Gly-Arg-OH + pNA [1] | Z-D-Arg-Gly-Arg-pNA + FXa → Z-D-Arg-Gly-Arg-OH + pNA [2] |

Detailed Experimental Protocol

Here is a standard microassay protocol for the determination of Factor X in plasma using Pefachrome FXa substrates [1] [2].

Reagents and Preparation

- Assay Buffer: 50 mM Tris-HCl, pH 8.4 [1] [2].

- Calcium Solution: 25 mM CaCl2 [1] [2].

- Activator: Russell's Viper Venom (RVV-X), 25 AU/mL in 25 mM CaCl2. Note: RVV-X specifically activates Factor X to Factor Xa [1] [2].

- Substrate Solution: 4 mM Pefachrome FXa in distilled water [1] [2].

- Plasma Sample: Human citrated plasma.

Assay Procedure

Perform the following steps at 37°C:

- In a cuvette, mix:

- 0.100 mL RVV-X

- 0.010 mL human citrated plasma

- Incubate the mixture for 75 seconds to allow for the activation of Factor X into Factor Xa.

- Add to the cuvette:

- 0.790 mL assay buffer

- 0.100 mL Pefachrome FXa substrate solution (4 mM)

- Immediately measure the change in absorbance (∆OD/min) at 405 nm for a suitable time period (e.g., 1-5 minutes). This rate of color change is proportional to the Factor Xa activity in the sample [3].

The Role of Factor Xa in Coagulation

Factor X is a crucial enzyme (a serine endopeptidase) in the blood coagulation cascade, synthesized in the liver and dependent on vitamin K [4]. It sits at the convergence point of the intrinsic and extrinsic pathways, forming the start of the common pathway [5] [4].

The following diagram illustrates this coagulation cascade and highlights where Pefachrome FXa substrates act.

Diagram Title: Coagulation Cascade and Assay Principle

The core principle of the chromogenic assay is that the active Factor Xa, generated in the common pathway, specifically cleaves the synthetic substrate Pefachrome FXa. This cleavage releases the chromophore p-nitroaniline (pNA), which is yellow and can be measured spectrophotometrically at 405 nm [1] [2]. The rate of increase in absorbance is directly proportional to the Factor Xa activity in the sample.

Data Analysis & Interpretation

- Calculation: Plot the absorbance at 405 nm against time. The slope (∆OD/min) of the linear portion of the curve represents the enzyme activity. This value can be compared to a standard curve of known Factor Xa activity for quantification.

- Troubleshooting Tips:

- High Background: Ensure all reagents and equipment are clean. Run a negative control without plasma to subtract any non-specific signal.

- Low Signal: Check the activation step (incubation time with RVV-X) and the freshness of the substrate solution. Ensure the spectrophotometer is calibrated correctly.

- Application Note: This chromogenic assay is highly suitable for in-process control and potency testing of Factor Xa preparations during pharmaceutical development [1] [2].

References

Pefachrome FXa amidolytic activity 405 nm

Introduction to Pefachrome FXa

Pefachrome is a trademark for a series of synthetic chromogenic substrates used to measure the activity of serine proteinases. These substrates are designed to release a colored compound (para-nitroaniline, pNA) when cleaved by a specific enzyme, allowing for quick and accurate kinetic monitoring of enzymatic activity at 405 nm [1]. The Pefachrome substrate for Factor Xa (FXa) is a key tool in coagulation research, enabling the study of FXa activity in various contexts, from in-process controls to the evaluation of novel anticoagulants [1] [2].

A primary application of the Pefachrome FXa assay is the evaluation of anticoagulant activity. It is extensively used in anti-FXa assays to measure the potency of heparin-based drugs and other FXa inhibitors by quantifying the residual FXa activity in the presence of these compounds [2]. Furthermore, it plays a critical role in characterizing engineered FXa variants designed to bypass the effects of direct oral anticoagulants (DOACs) like apixaban, helping to determine the IC₅₀ values of these inhibitors for novel proteins [3]. The assay also contributes to global coagulation profiling through its use in plasma-based thrombin generation assays, providing a more comprehensive view of the coagulation cascade [2].

Quantitative Data from Literature

The table below summarizes key quantitative findings from recent studies that utilized Pefachrome FXa in their methodologies.

Table 1: Experimental Data from Pefachrome FXa Applications

| Study Context | Key Measured Outcome | Reported Values & Experimental Conditions |

|---|

| Synthetic Heparin (S12-mer) Evaluation [2] | Anti-FXa activity & thrombin generation | • FXa Concentration: 5 nM • Substrate Concentration: 200 µM (Pefachrome FXa) • AT Concentration: 200 nM • 50% Thrombin Inhibition: ~325 nM for S12-mer and Enoxaparin | | Engineered FXa Variants (RDR2_2 & HI_8) [3] | Apixaban inhibition (IC₅₀) | • Wild-type FXa IC₅₀: ~ Low nM range (baseline) • RDR2_2 IC₅₀: >350-fold increase vs. wild-type • HI_8 IC₅₀: ~70-fold increase vs. wild-type | | Natural Compound 3-DSC [4] | In vitro coagulation assays | • aPTT & PT Prolongation: Significant extension at 5 µM and higher. • Thrombin & FXa Suppression: Demonstrated dose-dependent inhibition. |

Generalized Experimental Workflow

While a complete vendor-specific protocol was not available in the search results, the methodologies from the cited publications can be consolidated into a representative workflow for an anti-FXa assay.

Diagram: Anti-FXa Activity Assay Workflow

Detailed Protocol Steps

Reagent Preparation:

- Prepare a HEPES-buffered saline (HBS) solution, often supplemented with 0.1% Polyethylene Glycol (PEG 8000) and 2 mM CaCl₂ (HBS/PEG/Ca²⁺) to maintain ionic strength and stabilize the reaction [2].

- Dilute human FXa, antithrombin (AT), and the Pefachrome FXa substrate to their working concentrations in the assay buffer.

Assay Execution:

- In a 96-well microplate, mix the assay buffer with a fixed concentration of AT (e.g., 200 nM) and the heparin or anticoagulant sample to be tested. The volume is typically 80 µL [2].

- Add human FXa (e.g., 5 nM) to the mixture and incubate at room temperature for a defined period (e.g., 2 minutes) to allow the AT-heparin complex to inhibit the FXa [2].

- Initiate the enzymatic reaction by adding the Pefachrome FXa substrate to a final concentration of 200 µM [2].

Data Acquisition and Analysis:

- Immediately after adding the substrate, transfer the plate to a microplate reader and monitor the increase in absorbance at 405 nm kinetically for 5-10 minutes.

- Calculate the rate of substrate cleavage (ΔAbsorbance/minute) for each sample.

- The percentage of FXa inhibition can be calculated by comparing the reaction rate in the presence of an inhibitor to the rate in a control well without an inhibitor (100% activity).

Critical Considerations for the Assay

- Specificity and Interference: The Pefachrome FXa substrate is designed to be specific for FXa, but verify that other components in complex samples (like plasma) do not cause non-specific hydrolysis.

- Linearity and Range: The assay is typically linear with time during the initial phase of the reaction. Ensure that the absorbance values remain within the linear range of your detector (usually below 2.0 OD).

- Quality Control: Include appropriate controls in every run, such as a blank (all reagents except FXa), a positive control (FXa without inhibitor), and a calibration standard if performing absolute activity calculations.

- Reagent Stability: Follow manufacturer guidelines for reconstituting and storing the Pefachrome substrate and other biological reagents to maintain assay consistency.

References

Pefachrome FXa plasma-based thrombin generation assay

Assay Principle and Biochemistry

The measures the capacity of a plasma sample to generate thrombin over time. The core principle involves the continuous fluorometric measurement of thrombin activity.

- Triggering Coagulation: The assay is initiated by adding a trigger reagent, typically containing tissue factor (TF) and phospholipids, along with calcium, to citrated plasma. This activation mimics the in vivo initiation of the coagulation cascade [1] [2].

- Substrate Cleavage: As thrombin is generated in the plasma, it cleaves a synthetic, thrombin-specific fluorogenic substrate. The Pefachrome FXa substrate (Z-Gly-Gly-Arg-AMC) is cleaved by thrombin, releasing the fluorophore 7-amino-4-methylcoumarin (AMC) [1] [3].

- Signal Detection: The released AMC produces a fluorescence signal proportional to the amount of thrombin present at that time. This signal is continuously monitored by a fluorometer [1] [2].

- Calibration: A crucial step involves running a parallel thrombin calibrator in each sample. This calibrator contains a known, constant activity of a thrombin-like enzyme (often coupled to α2-macroglobulin) that is unaffected by plasma inhibitors. The calibrator's fluorescence curve is used to convert the sample's relative fluorescence units (RFU) into an absolute thrombin concentration (nM) [1].

The following diagram illustrates the core biochemical workflow and signal detection principle of the assay.

Materials and Equipment

A successful assay requires specific, high-quality reagents and instruments. The table below lists the essential components.

| Category | Specific Items / Specifications |

|---|---|

| Plasma Sample | Citrated platelet-poor plasma (PPP); Pre-analytical handling is critical [2]. |

| Trigger Reagent | Commercially available; Contains tissue factor (TF) and phospholipids at standardized concentrations [2]. |

| Fluorogenic Substrate | Pefachrome FXa (Z-Gly-Gly-Arg-AMC) [3]. |

| Thrombin Calibrator | Commercially available preparation with known, constant thrombin activity [1]. |

| Cofactor | Calcium chloride (CaCl₂) solution. |

| Instrumentation | Fluorometer with temperature control (37°C), 96-well plates, and capable of kinetic readings [1] [4]. |

| Software | Dedicated analysis software (e.g., Thrombinoscope) to calculate parameters from the raw fluorescence [1]. |

Step-by-Step Protocol

This protocol is adapted for a 96-well plate format, suitable for medium-throughput screening as used in pharmaceutical quality control [4]. The total hands-on time is approximately 3-4 hours.

Pre-Analytical Phase: Plasma Preparation

- Blood Collection: Draw venous blood into citrate-containing tubes (e.g., 3.2% sodium citrate). Use a straight needle and minimize tourniquet time to less than 60 seconds [2].

- Plasma Processing: Centrifuge the blood twice to obtain platelet-poor plasma (PPP). The first centrifugation is at a lower force (e.g., 2,000 x g for 10-15 minutes) to separate plasma from cells. The supernatant is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to remove remaining platelets [2].

- Aliquoting and Storage: Immediately aliquot the PPP into small volumes and freeze at ≤ -70°C. Avoid repeated freeze-thaw cycles [2].

Analytical Phase: Assay Setup and Run

- Thaw Samples: Thaw frozen plasma samples on ice or in a water bath at 37°C and keep on ice until use.

- Prepare Reagent Mixture: Prepare a working solution containing the trigger (TF/phospholipids) and the fluorogenic substrate (Pefachrome FXa) in a buffer.

- Plate Layout: Design the plate to include test samples, a thrombin calibrator for each sample, and appropriate blanks (e.g., substrate + buffer).

- Dispense Reagents:

- Pipette 80 µL of plasma into each well.

- Add 20 µL of the trigger/substrate working solution to the test sample wells.

- Add 20 µL of the thrombin calibrator solution to the corresponding calibrator wells.

- Initiate Reaction: Place the plate in the pre-warmed (37°C) fluorometer and start the reaction by automated injection of 20 µL of a pre-warmed CaCl₂ solution into each well.

- Data Acquisition: Immediately begin measuring fluorescence (excitation ~360 nm, emission ~460 nm) every 30-60 seconds for at least 60 minutes [1] [4].

Data Analysis and Interpretation

The raw data (fluorescence over time) is processed by dedicated software to generate a thrombogram—a curve of thrombin concentration (nM) versus time. The key parameters derived from this curve provide insights into the coagulant state of the sample.

The following diagram shows the relationship between the thrombogram curve and its derived parameters, which are crucial for interpreting the hemostatic balance.

| Parameter | Physiological Significance | Indicates Hypercoagulability | Indicates Hypocoagulability |

|---|---|---|---|

| Lag Time | Time until thrombin is first detected; correlates with clotting time [1] [2]. | Shortened | Prolonged |

| Peak Thrombin | Maximum concentration of thrombin generated [1] [2]. | Increased | Decreased |

| ETP | Total amount of thrombin generated over time (area under the curve) [1] [2]. | Increased | Decreased |

| Time to Peak (TTP) | Time from start until maximum thrombin is formed [2]. | Shortened | Prolonged |

| Velocity Index | Slope between lag time and peak; rate of thrombin generation [2]. | Increased | Decreased |

Applications and Troubleshooting

Key Applications in Research and Industry

- Drug Development and Safety: Used by quality control laboratories in pharmaceutical companies to measure the procoagulant activity (e.g., from FXIa impurities) in biopharmaceuticals like immunoglobulin concentrates [4].

- Clinical Research: Investigates thrombotic and bleeding risks in various conditions like hemophilia, thrombophilia, and monitoring anticoagulant therapy [1] [2].

- Basic Coagulation Research: Provides insights into the dynamics of the coagulation cascade and the function of specific factors and inhibitors [3].

Common Troubleshooting Guidelines

- High Background/Noise: Ensure plasma is properly platelet-poor. Check for reagent contamination or substrate degradation.

- Low Thrombin Generation: Verify the activity of trigger reagents and CaCl₂ concentration. Ensure plasma has not been degraded by repeated freeze-thaws.

- Poor Reproducibility: Standardize pre-analytical conditions meticulously. Use consistent pipetting techniques and ensure the fluorometer's temperature is uniform across the plate [4].

- Calibration Failures: Confirm the thrombin calibrator has been stored correctly and is used before its expiration date.

Limitations and Considerations

While the TGA is a powerful tool, it requires careful standardization. Pre-analytical variables like blood collection method, centrifugation speed, and sample storage can significantly impact results [2]. Furthermore, the assay currently lacks universal standardization, meaning reference ranges and results can vary between laboratories using different reagents or instruments.

References

- 1. Thrombin generation assays for global evaluation of the ... [pmc.ncbi.nlm.nih.gov]

- 2. are versatile tools in blood coagulation... Thrombin generation assays [pmc.ncbi.nlm.nih.gov]

- 3. Human platelets express Endothelial Protein C Receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. test Thrombin on a 96-channel... | Nature generation based Protocols [nature.com]

Comprehensive Application Notes and Protocols for Characterization of Direct Oral Anticoagulants (DOACs) Using Pefachrome FXa Chromogenic Assays

Introduction and Clinical Context

The introduction of direct oral anticoagulants (DOACs) has revolutionized antithrombotic therapy, providing effective alternatives to vitamin K antagonists (VKAs) with more predictable pharmacokinetics and reduced monitoring requirements. DOACs specifically target key enzymes in the coagulation cascade: factor Xa (rivaroxaban, apixaban, edoxaban) or thrombin (dabigatran). Despite their advantages, situations arise where accurate measurement of DOAC plasma concentrations becomes essential for proper clinical management. These include emergency scenarios (bleeding, trauma, urgent surgery), special patient populations (renal impairment, extremes of body weight), assessment of adherence or overdose, and management of thrombotic events during treatment [1]. Additionally, DOACs are known to interfere with various coagulation assays, potentially leading to misinterpretation of results in lupus anticoagulant testing or heparin monitoring [2] [3].

The Pefachrome FXa chromogenic assay represents a sophisticated biochemical methodology designed to accurately quantify anti-FXa DOAC plasma concentrations through targeted enzymatic inhibition measurement. This document provides detailed application notes and standardized protocols for the characterization of DOACs using this assay system, specifically developed for research and drug development applications requiring precise pharmacokinetic and pharmacodynamic profiling.

Chromogenic Anti-FXa Assay Principles and Workflow

Chromogenic anti-FXa assays operate on the fundamental principle of competitive enzymatic inhibition measured via spectrophotometric detection. The assay system contains excess factor Xa enzyme which reacts with a specific chromogenic substrate to generate a colored product. When a DOAC is present in the test sample, it selectively inhibits the factor Xa enzyme, resulting in a measurable decrease in color production that directly correlates with the DOAC concentration. The assay workflow involves incubating patient plasma with a known concentration of factor Xa enzyme, followed by addition of a synthetic chromogenic substrate that releases para-nitroaniline (pNA) upon cleavage by factor Xa. The rate of pNA generation is measured spectrophotometrically at 405 nm, producing a detectable yellow color whose intensity is inversely proportional to the DOAC concentration in the sample [1].

These assays can be calibrated with DOAC-specific standards to generate reference curves for precise quantification. The major advantage of chromogenic assays lies in their high specificity for anti-FXa activity, minimizing interference from other plasma components that may affect conventional coagulation tests like PT and aPTT. Furthermore, they offer superior precision and a broad dynamic range compared to clot-based methods, making them particularly suitable for pharmacokinetic studies and bioequivalence assessments during drug development [1].

Quantitative Characterization of DOACs

Pharmacokinetic Properties of DOACs

Table 1: Comparative Pharmacokinetic Properties of Direct Oral Anticoagulants

| Parameter | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |

|---|---|---|---|---|

| Molecular Target | Thrombin (FIIa) | Factor Xa | Factor Xa | Factor Xa |

| Bioavailability | 3-7% | 80-100% (dose-dependent) | ~50% | ~62% |

| Time to Peak (Tmax) | 1.5-3 hours | 2-4 hours | 3-4 hours | 1-2 hours |

| Peak Concentration (Cmax) | 175 ng/mL (150 mg) | 249 ng/mL (20 mg) | 171 ng/mL (5 mg) | 170 ng/mL (60 mg) |

| Protein Binding | 35% | 92-95% | 87% | 55% |

| Renal Elimination | 80% | 35% | 27% | 50% |

| Half-life | 12-17 hours | 5-9 hours (healthy) 11-13 hours (elderly) | 8-15 hours | 10-14 hours |

| Metabolism | Conjugation (non-CYP) | CYP3A4/5, CYP2J2, hydrolysis | CYP3A4/5 (25%), multiple CYP enzymes | CYP3A4 (<4%), CES1 |

| Transporters | P-gp | P-gp, BCRP | P-gp, BCRP | P-gp |

Assay Parameters and Expected Values

Table 2: Expected Plasma Concentrations and Assay Characteristics for Anti-FXa DOACs

| Parameter | Rivaroxaban | Apixaban | Edoxaban |

|---|---|---|---|

| Therapeutic Peak | 184-343 ng/mL (20 mg) | 91-321 ng/mL (5 mg) | 125-245 ng/mL (60 mg) |

| Therapeutic Trough | 12-137 ng/mL (20 mg) | 41-230 ng/mL (5 mg) | 16-62 ng/mL (60 mg) |

| Assay Linear Range | 1-500 ng/mL | 1-500 ng/mL | 1-500 ng/mL |

| Lower Limit of Quantification | 1-10 ng/mL (assay-dependent) | 1-10 ng/mL (assay-dependent) | 1-10 ng/mL (assay-dependent) |

| Sample Type | Citrated plasma | Citrated plasma | Citrated plasma |

| Sample Stability | 4 hours RT, 6 months -80°C | 4 hours RT, 6 months -80°C | 4 hours RT, 6 months -80°C |

Source: [1]

Experimental Protocols

Protocol 1: Sample Preparation and Processing

Principle: Accurate DOAC quantification requires proper blood collection, processing, and storage to maintain analyte stability and prevent preanalytical variables from affecting results.

Materials:

- 3.2% trisodium citrate vacuum blood collection tubes

- Centrifuge capable of 2500×g

- Polypropylene storage tubes

- -80°C freezer

Procedure:

- Blood Collection: Perform venipuncture using 3.2% trisodium citrate vacuum collection tubes (9:1 blood:anticoagulant ratio)

- Processing: Centrifuge at 2500×g for 15 minutes at room temperature within 1 hour of collection

- Plasma Separation: Carefully transfer platelet-poor plasma to a clean polypropylene tube without disturbing the buffy coat

- Secondary Centrifugation: Recentrifuge the plasma at 2500×g for 15 minutes to ensure platelet count <10,000/μL

- Aliquoting: Transfer plasma to polypropylene tubes in small aliquots

- Storage: Freeze immediately at -80°C until analysis (stable for up to 6 months)

- Thawing: Thaw frozen plasma at 37°C for 15 minutes immediately before testing, then mix gently by inversion

Quality Control:

- Avoid repeated freeze-thaw cycles (maximum 2 cycles)

- Process lipemic, hemolyzed, or icteric samples with caution as they may interfere with spectrophotometric measurements

- Include normal pooled plasma as a negative control in each assay run [3] [1]

Protocol 2: Pefachrome FXa Chromogenic Assay for DOAC Quantification

Principle: This protocol describes the quantitative measurement of anti-FXa DOACs in plasma using a chromogenic substrate. The method is suitable for determining precise drug concentrations in research samples and clinical specimens.

Materials:

- Pefachrome FXa chromogenic substrate (or equivalent)

- Purified factor Xa enzyme

- DOAC-specific calibrators (0, 50, 100, 250, 500 ng/mL)

- Quality control materials (low, medium, high)

- Buffer (Tris-HCl or PBS, pH 8.4)

- Microplate reader capable of measuring 405 nm

- 37°C incubator or heated microplate shaker

Procedure:

Reagent Preparation:

- Reconstitute chromogenic substrate according to manufacturer's instructions

- Prepare factor Xa solution in assay buffer to appropriate working concentration

- Thaw calibrators, controls, and test samples at 37°C

Calibration Curve:

- Assay DOAC calibrators in duplicate following the same procedure as test samples

- Plot absorbance versus concentration and apply appropriate curve fitting (typically linear or quadratic)

Assay Procedure:

- Pipette 50 μL of calibrator, control, or test sample into appropriate wells

- Add 50 μL of factor Xa solution to each well

- Incubate at 37°C for exactly 2 minutes

- Add 50 μL of chromogenic substrate solution

- Incubate at 37°C for exactly 5 minutes

- Add 50 μL of stop solution (20% acetic acid)

- Measure absorbance at 405 nm within 30 minutes

Calculation:

- Calculate mean absorbance for each calibrator and sample

- Generate standard curve by plotting calibrator concentrations versus absorbance

- Determine sample concentrations by interpolation from standard curve

- Apply dilution factors if samples were diluted prior to analysis [1]

Protocol 3: Method Validation Parameters

Principle: Thorough validation ensures assay reliability, reproducibility, and suitability for intended research purposes. This protocol outlines key validation experiments for DOAC quantification methods.

Linearity and Range:

- Prepare serial dilutions of DOAC reference standard in normal pooled plasma

- Analyze each concentration in triplicate across expected measurement range

- Evaluate linearity by linear regression (R² > 0.98 typically acceptable)

Precision:

- Within-run: Analyze 3 concentration levels (low, medium, high) with 10 replicates each in a single run

- Between-run: Analyze 3 concentration levels in duplicate over 5 separate days

- Calculate coefficients of variation (CV < 15% typically acceptable)

Accuracy/Recovery:

- Spike known DOAC concentrations into normal pooled plasma

- Analyze spiked samples and calculate percentage recovery (85-115% typically acceptable)

Lower Limit of Quantification (LLOQ):

- Determine the lowest concentration with CV < 20% and accuracy 80-120%

- Verify with 5 independent measurements

Specificity/Interference:

- Test potential interferents (hemoglobin, bilirubin, triglycerides)

- Assess cross-reactivity with other anticoagulants (heparin, VKAs)

- Evaluate matrix effects using different plasma lots [1]

Troubleshooting Guide

Table 3: Common Issues and Solutions in DOAC Chromogenic Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor Precision | Improper pipetting technique, unstable temperature, substrate degradation | Standardize pipetting, use temperature-controlled incubator, check substrate preparation |

| Calibration Curve Non-linearity | Calibrator degradation, incorrect preparation, inappropriate curve fitting | Prepare fresh calibrators, verify dilution scheme, try alternative curve fitting methods |

| Abnormally High Absorbance | Factor Xa activity too high, incubation time too long, substrate concentration excessive | Titrate factor Xa concentration, strictly control incubation times, verify substrate concentration |

| Abnormally Low Absorbance | Factor Xa activity too low, substrate degradation, DOAC concentration beyond range | Check factor Xa activity, prepare fresh substrate, dilute samples with high DOAC concentration |

| Plate Effect (edge wells different) | Temperature gradient across plate, evaporation | Use plate sealers, pre-warm plate reader, exclude edge wells from critical measurements |

Visual Experimental Workflows

Core Assay Principle

Experimental Workflow

Conclusion

The Pefachrome FXa chromogenic assay provides a robust, precise, and specific methodology for quantifying direct oral anti-FXa anticoagulants in plasma samples. These application notes and detailed protocols support researchers and drug development professionals in implementing this methodology for pharmacokinetic studies, bioequivalence assessments, and clinical correlation investigations. Proper sample handling, meticulous technique, and thorough method validation are essential for generating reliable, reproducible data that meets the rigorous standards of pharmaceutical research and development.

References

- 1. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) [mdpi.com]

- 2. Influence of Direct Oral Anticoagulants on Anti-Factor Xa ... [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Diagnostic Solution for Lupus Anticoagulant Testing in... [frontiersin.org]

- 4. Direct Oral Anticoagulants (DOACs) [stroke-manual.com]

Pefachrome FXa: Kinetic Parameters and Assay Composition

Table 1: Michaelis-Menten Kinetic Parameters of Pefachrome FXa 5277 [1]

| Parameter | Value for Human Thrombin | Value for Bovine Thrombin |

|---|---|---|

| Km | 233 µM | 154 µM |

| Vmax | 0.736 µM/min | 0.141 µM/min |

| kcat | 5643 min-1 | 1080 min-1 |

Table 2: Typical Reaction Mixture for FXa Generation Assay [2] [3] This setup is used for measuring FXa generation in Tissue Factor or Factor Xase complex assays.

| Component | Final Concentration | Purpose / Note |

|---|---|---|

| Test Sample | Variable | Contains TF-positive EVs, cell lysates, or purified FXase complex. |

| FVIIa / FVIIIa | ~ 40 nM | Enzyme complex cofactor. |

| FX | ~ 300 nM | Natural substrate for FVIIa/TF or FIXa/FVIIIa complexes. |

| Calcium Chloride (CaCl₂) | 5 mM | Essential cofactor for Gla domain-containing proteins. |

| Phospholipid Vesicles | ~ 20 µM | Provides a physiological membrane surface. |

| Buffer | HEPES or Tris, pH 7.2-7.4 | Maintains physiological pH. |

Detailed Experimental Protocol

Here is a generalized and detailed protocol for a Factor Xa generation assay, which can be adapted for various applications such as measuring TF activity or characterizing inhibitors [2] [3].

Stage 1: Reaction Setup and FXa Generation

- Prepare Master Mix: Combine the required components from Table 2 in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, pH 7.2) on ice. The specific composition depends on the experiment:

- Initiate Reaction: Transfer the master mix to a pre-warmed 96-well microplate. Add the test sample (e.g., TF-containing EVs, purified enzyme complex, or inhibitor) to start the reaction.

- Incubate: Incubate the plate at 37°C for a defined period (typically 1 to 2 hours) to allow for FXa generation [2].

Stage 2: Reaction Termination and Measurement

- Stop the Reaction: After incubation, add a stop solution such as EDTA (final concentration 50 mM) to chelate calcium and halt enzymatic activity [2].

- Quantify FXa: Add the Pefachrome FXa chromogenic substrate to a final concentration of 0.46 mM. The generated FXa will cleave the substrate, releasing the yellow p-nitroaniline (pNA) group.

- Read Absorbance: Immediately monitor the increase in absorbance at 405 nm over 5-15 minutes using a microplate reader. The rate of absorbance change (ΔA/min) is directly proportional to the FXa concentration.

The workflow below illustrates the biochemical reaction and the experimental steps.

Research Applications and Considerations

The Pefachrome FXa substrate is a vital tool in coagulation research, as shown in these specific applications.

- Measurement of Tissue Factor (TF) Activity: A rapid and sensitive TF activity assay uses this principle. The assay measures TF-dependent FXa generation, which is then quantified using a Pefachrome substrate. Its sensitivity is in the low fM range for TF, and specificity is confirmed using inhibitory anti-TF antibodies [4].

- Analysis of Extracellular Vesicle (EV) TF Activity: The substrate is used in commercial and in-house assays (e.g., the Chapel Hill assay) to measure procoagulant TF on EVs isolated from plasma. These assays are critical for studying thrombosis in sepsis, cancer, and viral infections. A key consideration is that TFPI in EV preparations can inhibit the TF-FVIIa complex, leading to an underestimation of TF activity. This interference can be overcome by including an inhibitory anti-TFPI antibody in the assay [2].

- Characterization of Factor Xase Complex Function: The substrate is used in FXa generation assays to study the cofactor activity of Factor VIIIa (FVIIIa) in complex with Factor IXa (FIXa). This application is fundamental for investigating the mechanism of coagulation and for characterizing novel anticoagulants or mutant proteins [3].

Critical Technical Notes

- Specificity is Key: While highly specific for FXa, always include appropriate controls (e.g., blanks without enzyme and samples with an FXa inhibitor) to account for any non-specific signal.

- Standard Curve: For absolute quantification of FXa concentration, generate a standard curve using known amounts of purified, active FXa.

- Kinetic Analysis: To determine Michaelis-Menten parameters for FXa itself, vary the concentration of the Pefachrome FXa substrate and measure the initial reaction rates (ΔA/min). Fit the resulting data to the Michaelis-Menten equation to calculate Km and Vmax [1].

References

Principle of the Pefachrome-based FXa Anticoagulant Activity Assay

Comprehensive Application Notes and Protocols for Pefachrome FXa Assay Using Tris-HCl pH 8.4 Buffer

Introduction to Factor Xa Assays and Pefachrome FXa

Factor Xa is a critical serine protease in the coagulation cascade, serving as a pivotal point where the intrinsic and extrinsic pathways converge. The accurate measurement of its activity is essential for both basic research in hemostasis and thrombosis, as well as for drug discovery programs targeting anticoagulant therapies. Chromogenic substrate assays represent the gold standard for quantifying Factor Xa activity in both plasma samples and purified systems. These assays rely on the specific enzymatic cleavage of synthetic para-nitroanilide (pNA) substrates that release a colored product measurable by spectrophotometry.

Pefachrome FXa is a specialized chromogenic substrate designed for the precise quantitative determination of Factor Xa activity. The substrate consists of a peptide chain (CH3SO2-D-Leu-Gly-Arg) linked to para-nitroaniline (pNA). Upon cleavage by Factor Xa at the arginine-pNA bond, free pNA is released, producing a yellow color that can be monitored at 405 nm. The rate of color development is directly proportional to the Factor Xa activity in the sample. The Tris-HCl buffer system at pH 8.4 provides optimal conditions for maintaining Factor Xa activity and stability during these assays, as the slightly alkaline environment supports efficient substrate cleavage while maintaining enzyme integrity.

Buffer Composition and Formulation

Tris-HCl Buffer (pH 8.4) Characteristics and Properties

Tris-HCl buffer at pH 8.4 creates an ideal environment for Factor Xa activity assays due to its effective buffering capacity in the slightly alkaline range. According to buffering theory, the effective range of Tris buffers spans from pH 7.0 to 9.2, with a pKa of approximately 8.1 at 25°C, placing pH 8.4 perfectly within its optimal buffering zone. This specific pH maintains Factor Xa in its active conformation while ensuring the Pefachrome FXa substrate remains available for efficient cleavage. The Tris-HCl buffer system offers minimal interference with biochemical processes and does not form precipitates with calcium, magnesium, or heavy metal ions that are often components of coagulation assays. However, researchers must be aware that Tris buffers exhibit significant temperature dependence, with the pH decreasing by approximately 0.03 units for every 1°C increase in temperature. This characteristic necessitates careful temperature control during assay preparation and execution. [1] [2]

Buffer Preparation Protocols

2.2.1 1M Tris-HCl Stock Solution (pH 8.4)

Table 1: Preparation of 1M Tris-HCl Stock Solution (pH 8.4)

| Component | Specification | Quantity |

|---|---|---|

| Tris base | Molecular Biology Grade | 121.1 g |

| Deionized water | Nuclease-free | 800 mL |

| Hydrochloric acid | Concentrated HCl | ~42 mL |

| Final volume | Adjust with water | 1000 mL |

Step-by-Step Preparation:

Weighing: Accurately weigh 121.1 g of Tris base (Molecular Biology Grade, ≥99.5% purity) and transfer to a 1L glass beaker.

Initial Dissolution: Add approximately 800 mL of nuclease-free deionized water to the beaker and stir using a magnetic stirrer until complete dissolution. The solution may be slightly turbid initially but should become clear as mixing continues.

pH Adjustment: Slowly add concentrated hydrochloric acid (~42 mL) in small increments while continuously monitoring the pH with a calibrated pH meter. Allow adequate time for mixing and pH stabilization between acid additions. Adjust until the pH reaches 8.40 ± 0.04 at room temperature (25°C).

Final Volume Adjustment: Transfer the solution to a 1L volumetric flask and bring to the final volume with nuclease-free deionized water. Mix thoroughly by inversion.

Sterilization and Storage: Filter sterilize the solution through a 0.22 μm membrane or autoclave at 121°C for 15-20 minutes. Store the sterilized solution at room temperature in tightly sealed containers to prevent absorption of atmospheric CO₂. The shelf life under these conditions is typically 1095 days. [1] [2]

2.2.2 Assay Buffer Formulation (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4)

Table 2: Assay Buffer Composition for Pefachrome FXa

| Component | Stock Concentration | Volume for 100 mL | Final Concentration |

|---|---|---|---|

| Tris-HCl, pH 8.4 | 1 M | 5 mL | 50 mM |

| Calcium chloride | 1 M | 250 μL | 2.5 mM |

| Nuclease-free water | - | 94.75 mL | - |

Preparation Instructions: Combine the components in the order listed in Table 2, ensuring complete mixing after each addition. The assay buffer should be prepared fresh on the day of use or aliquoted and stored at 4°C for up to one week. Verify the pH before use, as dilution may cause slight variations. [3]

Experimental Protocols

Factor Xa Activity Measurement Using Pefachrome FXa

Principle: The assay measures Factor Xa activity through kinetic monitoring of p-nitroaniline (pNA) release from the Pefachrome FXa substrate. Factor Xa cleaves the substrate at the arginine-pNA bond, releasing yellow-colored pNA which absorbs at 405 nm. The rate of absorbance increase (ΔA/min) is directly proportional to Factor Xa activity in the sample. [4] [3]

3.1.1 Reagent Preparation

Pefachrome FXa Substrate Solution: Prepare a 4 mM working solution by dissolving Pefachrome FXa in nuclease-free water. For example, dissolve 25 mg of substrate in the appropriate volume of water based on molecular weight (calculate according to specific product formulation). Protect from light and use within 4 hours of reconstitution.

Factor Xa Standards: Prepare a dilution series of purified Factor Xa in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4). Recommended concentrations range from 0.6 nM to 22 nM, prepared through serial dilution from a stock solution of known concentration.

Test Samples: Dilute plasma samples or purified preparations in assay buffer. Optimal dilution factors must be determined empirically but typically range from 1:10 to 1:100 for plasma samples. [3]

3.1.2 Assay Procedure

Instrument Setup: Turn on the microplate reader or spectrophotometer and allow it to stabilize. Set the temperature control to 37°C and allow the instrument to equilibrate. Program the instrument to measure absorbance at 405 nm at 30-second intervals for 15-20 minutes.

Reaction Mixture Assembly: In a 96-well microplate, add the following components in order:

- 80 μL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4)

- 10 μL of Factor Xa standard or test sample

- 10 μL of Pefachrome FXa substrate solution (4 mM)

Kinetic Measurement: Immediately place the plate in the pre-warmed reader and initiate kinetic measurements. The final reaction volume is 100 μL, containing 0.4 mM Pefachrome FXa substrate and the appropriate concentration of Factor Xa.

Data Collection: Monitor the increase in absorbance at 405 nm for 15-20 minutes at 37°C. Ensure continuous linear reaction kinetics for accurate calculations. [3]

Figure 1: Pefachrome FXa Experimental Workflow. This diagram illustrates the complete procedure for measuring Factor Xa activity using the chromogenic substrate assay.

Inhibition Assays for Drug Discovery Applications

Application Note: The Pefachrome FXa assay system is widely utilized in pharmaceutical research for evaluating direct Factor Xa inhibitors such as apixaban, rivaroxaban, and edoxaban. The following protocol describes the procedure for assessing inhibitor potency. [3]

3.2.1 Inhibition Assay Protocol

Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO or appropriate solvent, then further dilute in assay buffer. Include appropriate solvent controls.

Pre-incubation: Mix 70 μL of assay buffer, 10 μL of inhibitor solution (or vehicle control), and 10 μL of Factor Xa solution (final concentration 0.6-22 nM). Pre-incubate for 5-10 minutes at 37°C to allow inhibitor-enzyme interaction.

Reaction Initiation: Add 10 μL of Pefachrome FXa substrate (4 mM) to initiate the reaction.

Kinetic Measurement: Monitor absorbance at 405 nm for 15-20 minutes at 37°C.

Data Analysis: Calculate percent inhibition at each inhibitor concentration and determine IC₅₀ values using appropriate nonlinear regression analysis. [3]

Data Analysis and Interpretation

Calculations and Quantification

Factor Xa Activity Calculation:

Rate Determination: Calculate the rate of absorbance change (ΔA/min) from the linear portion of the kinetic curve.

Standard Curve: Plot ΔA/min against Factor Xa concentration for the standard dilutions. Fit with linear regression to obtain the equation: y = mx + c, where y = ΔA/min, m = slope, x = Factor Xa concentration.

Sample Concentration: Determine Factor Xa activity in unknown samples using the standard curve equation.

Michaelis-Menten Kinetics: For enzyme kinetic characterization, the Pefachrome FXa substrate has reported Kₘ values of 233 μM for human thrombin and 154 μM for bovine thrombin. The kcat values are 5643 min⁻¹ (human thrombin) and 1080 min⁻¹ (bovine thrombin). These parameters can be used for detailed enzymatic characterization. [4]

Quality Control and Validation

Table 3: Quality Control Parameters for Pefachrome FXa Assay

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Blank Absorbance | A405 in absence of enzyme | <0.1 AU |

| Linearity | Correlation coefficient (R²) of standard curve | ≥0.990 |

| Precision | Intra-assay CV | ≤15% |

| Sensitivity | Lowest detectable FXa concentration | ≤0.6 nM |

| Buffer pH | Verification of Tris-HCl pH | 8.40 ± 0.04 |

| Substrate Stability | Absorbance of fresh vs stored substrate | ≤10% variation |

Validation Procedures:

Specificity: Confirm that signal generation is Factor Xa-dependent by including wells with specific Factor Xa inhibitors.

Linearity: Ensure the standard curve demonstrates linearity across the working range (0.6-22 nM Factor Xa).

Precision: Perform replicate measurements (n≥3) of quality control samples to calculate coefficient of variation.

Accuracy: Include known reference standards in each assay run to verify performance. [1] [3]

Applications in Research and Drug Development

Coagulation Research Applications

The Pefachrome FXa assay system with Tris-HCl pH 8.4 buffer has broad utility in coagulation research. The assay enables investigation of Factor IXa interactions with regulatory proteins such as the low-density lipoprotein receptor-related protein (LRP). Research has demonstrated that LRP cluster IV can inhibit Factor X activation by Factor IXa with IC₅₀ values of 5 nM and 40 nM in the presence and absence of Factor VIII, respectively. This suggests LRP may function as a physiological regulator of coagulation through multiple mechanisms: interference with Factor IXa-Factor VIIIa complex assembly and direct inhibition of Factor IXa enzymatic activity. Such applications highlight the importance of robust, reproducible Factor Xa activity measurements in understanding coagulation pathway regulation. [5]

Figure 2: Factor Xa Regulation in Coagulation Pathway. This diagram illustrates the role of Factor Xa in the coagulation cascade and its regulation by LRP receptor, highlighting where Pefachrome FXa assay measurements apply.

Pharmaceutical Applications

Drug Discovery and Development: The Pefachrome FXa assay system serves as a fundamental tool in the development and evaluation of direct Factor Xa inhibitors. The method provides:

- High-throughput screening capability for compound libraries

- IC₅₀ determination for lead compound optimization

- Mechanistic studies of inhibition kinetics

- Quality control for manufacturing processes

- Comparability assessments for biosimilar development

The use of standardized Tris-HCl pH 8.4 buffer conditions ensures consistency across experiments and facilitates comparison of results between laboratories and studies. The incorporation of calcium chloride in the assay buffer (2.5 mM final concentration) maintains physiological relevance while supporting optimal enzyme activity. [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for Pefachrome FXa Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Signal | Enzyme degradation, expired substrate, incorrect pH | Verify enzyme activity, prepare fresh substrate, check buffer pH |

| High Background | Substrate degradation, contaminated buffers | Prepare substrate fresh, use nuclease-free water, filter buffers |

| Non-linear Kinetics | Substrate depletion, enzyme instability | Dilute sample, verify substrate concentration, check temperature stability |

| Poor Precision | Pipetting errors, temperature gradients | Calibrate pipettes, ensure complete mixing, verify instrument temperature uniformity |

| Abnormal Standard Curve | Improper standard dilution, degraded standards | Prepare fresh standard dilutions, verify stock concentration |

Critical Parameters for Success

Temperature Control: Maintain consistent temperature at 37°C throughout the assay, as Factor Xa activity and buffer pH are temperature-sensitive.

pH Accuracy: Verify Tris-HCl buffer pH at the assay temperature, remembering that Tris exhibits a temperature coefficient of -0.03 pH units/°C.

Reaction Linearity: Ensure measurements occur during the linear phase of the reaction, typically the initial 10-15 minutes.

Substrate Stability: Protect reconstituted Pefachrome FXa from light and use within recommended timeframes to prevent spontaneous hydrolysis.

Quality Reagents: Use high-purity Tris-HCl with specifications appropriate for enzymatic assays, including low heavy metal content (<2 ppm) and absence of DNase, RNase, and protease activity. [6] [2]

Conclusion

The Pefachrome FXa chromogenic substrate assay utilizing Tris-HCl buffer at pH 8.4 provides a robust, reproducible method for quantifying Factor Xa activity in research and drug development applications. The optimized buffer conditions maintain enzyme stability and activity while supporting efficient substrate cleavage. The detailed protocols presented in this application note enable researchers to consistently measure Factor Xa activity with high sensitivity and precision, facilitating advancements in both basic coagulation research and pharmaceutical development of anticoagulant therapies. Proper attention to critical parameters such as temperature control, pH verification, and reagent quality ensures reliable assay performance and generates high-quality data for scientific and regulatory purposes.

References

- 1. 1M Tris-HCl, pH 8.4, 1000mL, Sterile. [teknova.com]

- 2. Similarities and differences between Tris and Tris-HCl and ... [vacutaineradditives.com]

- 3. Pefachrome fxa, by Merck Group - Product details [pubcompare.ai]

- 4. Pefachrome® FXa 5277 [pentapharm.com]

- 5. Residues Phe342–Asn346 of Activated Coagulation Factor ... [sciencedirect.com]

- 6. TRIS HCl [biospectra.us]

Application Notes: In Vitro & In Vivo Characterization of a Reversible Synthetic Heparin Analogue (S12-mer)

Introduction and Background

Unfractionated Heparin (UFH) and Low Molecular Weight Hepins (LMWHs) are crucial anticoagulants but face challenges including supply chain vulnerabilities, molecular heterogeneity, and unpredictable pharmacokinetics [1]. The "Super 12-mer" (S12-mer) is a synthetic, homogenous dodecasaccharide engineered to address these limitations [1]. Its design incorporates a 12-sugar chain length and specific 3-O-sulfation to maintain high anti-FXa activity while enabling effective reversal by protamine sulfate, a significant advantage over LMWHs and Fondaparinux [1].

Materials and Reagents

The table below lists the key materials used in the referenced study:

| Material/Reagent | Source / Details |

|---|---|

| Heparin Compounds | UFH (Hospira Inc.), Enoxaparin (Sanofi-Aventis), Fondaparinux (Cardinal Health), S12-mer (Chemoenzymatic synthesis) [1] |

| Proteins & Enzymes | Human Antithrombin (AT), Human Factor Xa (FXa) (Haematologic Technologies Inc.) [1] |

| Assay Reagents | Pefachrome FXa chromogenic substrate (200 µM final), Protamine Sulfate (APP Pharmaceuticals) [1] |

| Buffers | HBS/PEG/Ca²⁺ (Hepes-buffered saline with 2 mM CaCl₂ and 0.1% PEG 8000) [1] |

| Equipment | 96-well microplate, Molecular Devices Spectromax microplate reader (405 nm) [1] |

Key Experimental Findings

The S12-mer's performance was evaluated and compared to established anticoagulants. Key quantitative findings are summarized below:

| Parameter | S12-mer | Enoxaparin | Fondaparinux | UFH |

|---|---|---|---|---|

| Anti-FXa Activity (IC₅₀ approx.) | ~325 nM (Equivalent to Enoxaparin) [1] | ~325 nM [1] | Information Missing | Information Missing |

| Reduction in Peak Thrombin Generation (IC₅₀) | ~325 nM [1] | ~325 nM [1] | Information Missing | Information Missing |

| Protamine Sulfate Reversal | Significant restitution of thrombin generation and clot formation [1] | Poor and variable reversal [1] | No capacity for reversal [1] | Complete reversal [1] |

| In Vivo Efficacy (Thrombosis Inhibition) | Similar extent as Enoxaparin [1] | Similar extent as S12-mer [1] | Information Missing | Information Missing |

| In Vivo Safety (Bleeding Profile) | Similar to Enoxaparin [1] | Similar to S12-mer [1] | Information Missing | Information Missing |

Detailed Experimental Protocols

Protocol 1: Anti-FXa Assay Using Pefachrome FXa Substrate

This protocol measures the ability of heparin analogues to potentiate AT-mediated inhibition of FXa.

- Solution Preparation: Prepare HBS/PEG/Ca²⁺ buffer and a working solution of 200 nM human AT in the same buffer [1].

- Reaction Setup: In a 96-well microplate, mix:

- Various concentrations of heparin analogues (UFH, Enoxaparin, Fondaparinux, S12-mer, or control C12-mer).

- Human AT (200 nM final concentration).

- Include wells with or without 2 µM Protamine Sulfate for reversal studies [1].

- Incubation: Allow the mixture to incubate for 2 minutes at room temperature [1].

- Enzyme Addition: Add 5 nM human FXa to the wells and incubate for 1 minute [1].

- Reaction Initiation & Measurement: Initiate the reaction by adding the Pefachrome FXa chromogenic substrate to a final concentration of 200 µM. Immediately monitor the amidolytic activity at 405 nm in a plate reader for 5-10 minutes [1].

- Data Analysis: Calculate the rate of substrate hydrolysis. The anti-FXa activity is determined by the reduction in the FXa hydrolysis rate compared to a control without anticoagulant [1].

Protocol 2: Plasma-based Thrombin Generation Assay (TGA)

This global coagulation assay assesses the overall effect of an anticoagulant on thrombin formation.

- Plasma Preparation: Obtain pooled citrate plasma from healthy donors. Corn Trypsin Inhibitor (CTI) can be added during blood draw to inhibit the contact pathway [1].

- Assay Setup: To wells of a 96-well plate, add:

- Heparin analogue and/or protamine sulfate.

- 80 µL of pooled citrate plasma.

- 416 µM Z-GGR-AMC fluorescent substrate.

- Re-calcify the plasma with 15 mM CaCl₂ [1].

- Activation & Measurement: Activate coagulation by adding a stimulus of 5 pM recombinant Tissue Factor (rTF) and 4 µM phospholipid vesicles (PCPEPS). Continuously monitor fluorescence in a fluorometer. A standard curve is used to convert fluorescence readings to thrombin concentration over time [1].

- Data Analysis: Key parameters derived from the thrombin generation curve include Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP). Anticoagulant efficacy is indicated by a reduction in Peak Thrombin and ETP [1].

Visual Workflows and Mechanisms

Mechanism of S12-mer Anticoagulant Action and Reversal

This diagram illustrates the mechanism by which the S12-mer exerts its anticoagulant effect and how it is reversed by protamine sulfate.

Experimental Workflow for Anti-FXa Assay

This flowchart outlines the step-by-step procedure for performing the chromogenic anti-FXa assay.

Discussion and Conclusion

The S12-mer demonstrates equivalent anti-FXa and antithrombotic efficacy to Enoxaparin [1]. Its most significant advantage is significant reversibility with protamine sulfate, addressing a key limitation of LMWHs and Fondaparinux and potentially enhancing patient safety in scenarios with high bleeding risk [1]. As a synthetic and homogenous compound, the S12-mer offers superior batch-to-batch consistency and avoids the supply chain risks associated with animal-sourced heparins [1].

These application notes and protocols provide a foundation for researchers to evaluate synthetic heparin analogues. The data confirm that the S12-mer is a promising candidate for further pre-clinical development.

References

Comprehensive Application Notes and Protocols for Pharmacodynamic Profiling of Factor Xa Inhibitors Using Pefachrome FXa

Introduction to FXa and its Therapeutic Significance

Factor Xa (FXa) is a trypsin-like serine protease that occupies a central position in the coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways [1] [2]. Its primary role is to catalyze the conversion of prothrombin to thrombin, a critical step that amplifies the coagulation process. Each molecule of FXa can generate more than 1,000 thrombin molecules, making it a highly efficient amplifier of thrombus formation [2]. This strategic position makes FXa an attractive target for anticoagulant therapy, as inhibiting FXa potently suppresses thrombin generation without directly interfering with the essential regulatory functions of thrombin itself [1] [3].

The development of direct FXa inhibitors represents a significant advancement in anticoagulant therapy, offering benefits over traditional agents like warfarin and heparin, including higher specificity, predictable pharmacokinetics, and oral bioavailability [1] [2] [3]. Pefachrome FXa (commercially available as S2765) is a chromogenic substrate extensively used for profiling these inhibitors. It releases a colored product, para-nitroaniline (pNA), upon cleavage by FXa, allowing for real-time, quantitative assessment of enzyme activity [4].

Detailed Experimental Protocols

Protocol for Direct FXa Inhibition Assay

This protocol measures the direct inhibition of FXa enzyme activity by test compounds in a purified system.

Materials:

- Human Factor Xa (Haematologic Technologies Inc./Enzyme Research Laboratories) [4]

- Pefachrome FXa (S2765) chromogenic substrate (Pentapharm/DiaPharma) [4]

- Test inhibitors (e.g., Rivaroxaban, Apixaban, Lyso-sulfatide)

- Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (with 0.5% BSA optional) [4]

- CaCl₂ (optional, for assessing calcium-dependent interactions)

- Microplate reader capable of measuring absorbance at 405 nm

Method:

- Reaction Setup: Prepare a master mixture containing FXa (final concentration ~1-5 nM) in assay buffer. Add CaCl₂ if used (final concentration ~5 mM).

- Inhibitor Preparation: Serially dilute inhibitors in appropriate solvent (e.g., DMSO, ensuring final DMSO concentration ≤1%).

- Pre-incubation: Mix 80 µL of FXa solution with 10 µL of inhibitor or vehicle control. Incubate for 5-15 minutes at 25°C or 37°C.

- Reaction Initiation: Add 10 µL of Pefachrome FXa substrate (final concentration typically 0.1-0.5 mM) to start the reaction.

- Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm for 10-30 minutes.

- Data Analysis: Calculate initial reaction velocities (V₀). Plot V₀ versus inhibitor concentration to determine IC₅₀ values using non-linear regression.

Protocol for Plasma-based Clotting Time Assay (FXa One-Stage Assay)

This functional assay evaluates the anticoagulant effect of inhibitors in a complex plasma environment.

Materials:

- Normal Human Plasma (NHP, commercially sourced) [4]

- Pefachrome FXa substrate or FXa reagent

- Test inhibitors

- CaCl₂ solution

- Fibrinogen (optional, for clot detection endpoints) [4]

- Coagulometer (e.g., Amelung KC4) or plate reader

Method:

- Plasma-Inhibitor Incubation: Mix 75 µL NHP with varying concentrations of inhibitor (diluted in buffer). Incubate for 3-5 minutes at 37°C [4].

- Calcium and FXa Addition: Add CaCl₂ (final ~15 mM) and FXa (final ~1.5 nM) to initiate the coagulation cascade [4].

- Clotting Time Measurement: Record the time to clot formation mechanically or by adding fibrinogen and measuring turbidity.

- Alternative Chromogenic Endpoint: After incubation with FXa/CaCl₂, instead of measuring clotting, add Pefachrome FXa substrate and measure residual FXa activity chromogenically [4].

- Data Analysis: Convert clotting times or residual FXa activity to percentage inhibition. Calculate IC₅₀ for plasma-based FXa inhibition.

Table 1: Key Parameters for Direct FXa and Plasma-based Inhibition Assays

| Parameter | Direct FXa Inhibition Assay | Plasma-based Clotting Assay |

|---|---|---|

| FXa Concentration | 1-5 nM | ~1.5 nM |

| Substrate | Pefachrome FXa (S2765) | Pefachrome FXa or intrinsic pathway activation |

| Inhibitor Pre-incubation | 5-15 minutes | 3-5 minutes |

| Calcium Chloride | Optional (5 mM) | Required (15 mM) |

| Temperature | 25°C or 37°C | 37°C |

| Primary Readout | ΔA₄₀₅/min (enzyme velocity) | Clotting time (seconds) or Residual FXa activity |

| Key Outcome | IC₅₀, Kᵢ (direct enzyme inhibition) | IC₅₀ (functional anticoagulant effect) |

Protocol for Determining Inhibition Mechanism (Ki and Reversibility)

This protocol characterizes the inhibition mechanism and affinity.

Materials: As per Protocol 1.

Method:

- Varied Substrate and Inhibitor: Perform direct inhibition assays (Protocol 1) using a range of Pefachrome FXa substrate concentrations (e.g., 0.1-2x KM) and multiple, fixed inhibitor concentrations.

- Data Analysis: Plot initial velocity data as Lineweaver-Burk (1/V vs. 1/[S]) or Michaelis-Menten plots.

- Mechanism Determination: Assess the pattern of line intersections:

- Competitive: Lines intersect on the y-axis. Inhibitor competes with substrate for the active site.

- Non-competitive: Lines intersect on the x-axis. Inhibitor binds elsewhere, reducing Vmax.

- Ki Calculation: Re-plot slopes or intercepts from the secondary plot versus inhibitor concentration to determine the inhibition constant (Ki).

- Reversibility Assessment (Dilution Method):

- Incubate FXa with a high inhibitor concentration (≥10 × IC₅₀) for 30 minutes.

- Dilute the mixture greatly (e.g., 100-fold) into a buffer containing substrate.

- Measure residual activity. Full recovery of activity post-dilution indicates reversible inhibition.

Experimental Design and Workflow

The following diagram illustrates the logical workflow for the comprehensive pharmacodynamic profiling of an FXa inhibitor, integrating the protocols described above.

Data Interpretation and Reporting

Quantitative Data from Literature and Profiling Outcomes

The tables below summarize key pharmacodynamic parameters for reference FXa inhibitors and provide guidance for characterizing new compounds.

Table 2: Exemplar Pharmacodynamic Data for Reference FXa Inhibitors

| Inhibitor | Reported IC₅₀ / Kᵢ (nM) | Assay Type / Context | Key Characteristics |

|---|---|---|---|

| Rivaroxaban (BAY 59-7939) | Kᵢ = 0.4 nM (human FXa) | Direct enzyme inhibition | Competitive, direct, and highly selective inhibitor [5] |

| IC₅₀ = 21 nM (human plasma) | Plasma-based assay | Potent anticoagulant effect in a complex matrix [5] | |

| Lyso-sulfatide | IC₅₀ ~ µM range (plasma clotting) | FXa one-stage clotting assay | Binds outside the Gla domain; does not inhibit active site [4] |

| Unfractionated Heparin (UFH) | N/A (indirect) | Anti-FIIa & Anti-FXa | Indirect, acts via Antithrombin III; injectable only [1] [3] |

| Warfarin | N/A (VKA) | In vivo synthesis of VKDPs | Oral; narrow therapeutic window; requires monitoring [1] [3] |

Table 3: Characterization Table for a Novel FXa Inhibitor Candidate

| Profiling Attribute | Experimental Result | Interpretation and Significance |

|---|---|---|

| Potency (IC₅₀, direct) | e.g., 2.5 nM | High intrinsic potency against purified FXa enzyme. |

| Potency (IC₅₀, plasma) | e.g., 45 nM | Good efficacy in physiological environment; potential plasma protein binding. |

| Mechanism | e.g., Competitive | Binds to the active site of FXa, competing with the substrate. |

| Affinity (Kᵢ) | e.g., 0.8 nM | High binding affinity for the target. |

| Selectivity vs. Thrombin | e.g., >10,000-fold | Low risk of off-target bleeding due to thrombin inhibition. |

| Reversibility | e.g., Rapidly Reversible | Potential for shorter duration of action and better safety profile. |

Key Application Notes

- Substrate Specificity: Pefachrome FXa (S2765) is designed to be highly specific for FXa, but confirm lack of significant hydrolysis by other related serine proteases (e.g., FXIa, thrombin) under your assay conditions to ensure signal fidelity [4].

- Gla Domain Considerations: The Gla domain of FXa is crucial for its binding to phospholipid surfaces in the prothrombinase complex. Inhibitors like Lyso-sulfatide exemplify compounds that may exert anticoagulant effects by binding to the Gla domain or other allosteric sites, inhibiting FXa function without blocking the active site. This can be probed using Gla-domainless FXa [4].

- Correlation with Functional Assays: Always correlate direct enzyme inhibition data (IC₅₀, Kᵢ) with functional plasma-based assays (clotting times). Effective therapeutic inhibitors must demonstrate activity not just against the purified enzyme but also within the complex milieu of plasma, where factors like protein binding and presence of cofactors come into play [5] [4].

- Context of Use: These protocols are suitable for secondary pharmacology and lead optimization stages. For comprehensive candidate selection, data should be integrated with ADMET properties, in vivo efficacy (e.g., venous stasis models [5]), and safety profiles (bleeding time models [5]).

Conclusion

The integrated use of Pefachrome FXa-based assays—spanning direct enzyme inhibition, plasma-based functional tests, and detailed mechanistic studies—provides a robust framework for the pharmacodynamic profiling of FXa inhibitors. This systematic approach enables researchers to accurately quantify inhibitor potency, elucidate the mechanism of action, and predict functional anticoagulant effects, thereby facilitating the rational design and optimization of safer and more effective antithrombotic therapies.

References

- 1. Frontiers | Discovery and development of Factor Xa inhibitors ... [frontiersin.org]

- 2. Discovery and development of Factor Xa inhibitors (2015– ... [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthetic FXa | IntechOpen Inhibitors [intechopen.com]

- 4. Lyso-Sulfatide Binds Factor Xa and Inhibits Thrombin Generation by... [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo studies of the novel antithrombotic agent ... [sciencedirect.com]

Pefachrome FXa batch variability consistency

Pefachrome FXa: Technical Specifications

The quantitative data below is crucial for experimental setup and reproducibility. Always compare new batches against these specifications.

| Parameter | Specification | Source / Context |

|---|---|---|

| Product Name | Pefachrome FXa / Pefachrome FXa/LAL 5288 | [1] |

| Application | Highly sensitive chromogenic substrate for Factor Xa activity determination in research, in-process, and quality control. | [2] [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| KM (Michaelis Constant) | 0.106 mM | [1] |

| Kcat (Turnover Number) | 140 s⁻¹ | [1] |

| Solubility | Up to 4 mM in distilled water | [1] |

| Recommended Buffer | 50 mM Tris-HCl, pH 8.4 | [1] |

| Storage | Unopened, protected from moisture, in the dark at 2-8°C. | [1] |

Experimental Protocol: Anti-Factor Xa Assay

This standard protocol for measuring anti-FXa activity, adapted from published research, ensures consistent results. The workflow is as follows:

Detailed Procedure:

- Preparation: Reconstitute Pefachrome FXa in distilled water to a working concentration of 4 mM [1].

- Incubation with Antithrombin: In a 96-well microplate, titrate your heparin-based anticoagulant (e.g., UFH, Enoxaparin, S12-mer) with 200 nM human antithrombin in a HEPES-buffered saline solution containing 2 mM CaCl₂ and 0.1% PEG 8000. Incubate this mixture for 2 minutes at room temperature [3].

- Initiate FXa Inhibition: Add 5 nM human Factor Xa to the wells and allow it to incubate for 1 minute. During this time, the heparin-AT complex will inhibit the FXa [3].

- Start Reaction & Measurement: Initiate the reaction by adding 200 µM (final concentration) of Pefachrome FXa substrate. Immediately begin measuring the amidolytic activity at 405 nm in a plate reader [3].

- Data Calculation: The rate of color change (hydrolysis of the substrate) is proportional to the FXa activity remaining. The anticoagulant activity of your sample is determined by comparing its rate to a standard curve.

Frequently Asked Questions (FAQs)

Q1: What is the specific cleavage site for Pefachrome FXa? The substrate has the formula CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH. Factor Xa specifically cleaves the peptide bond at the C-terminal side of the arginine (Arg) residue, releasing the para-nitroaniline (pNA) chromophore [1].

Q2: How should I store and handle the substrate to ensure its stability?

- Storage: Store the unopened vial protected from moisture, in the dark, at 2-8°C. Use it by the expiry date on the label [1].

- Handling: Avoid contamination by microorganisms. Once reconstituted, the solution should be used promptly. The manufacturer notes that shipment does not require cooling, but long-term stability requires refrigeration [1].

Q3: My negative controls are showing high background hydrolysis. What could be the cause? High background signal can occur if the substrate is non-specifically hydrolyzed. Ensure that:

- Your Factor Xa preparation is pure and not contaminated with other proteases.

- All buffers and plasticware are sterile and free of microbial contamination, which can produce enzymes that cleave the substrate.

- You are using the recommended buffer (50 mM Tris-HCl, pH 8.4) for optimal FXa activity and substrate specificity [1].

Q4: I cannot find specific data on batch-to-batch variability. Where should I look? The search results do not contain direct comparisons between different lots of Pefachrome FXa. For this specific information, you should:

- Contact the Manufacturer: Reach out to the technical support of Pentapharm/DSM directly. They can provide Certificate of Analysis (CoA) documents for specific lots, which detail performance characteristics and confirm they meet specifications.

- Run Your Own QC: Upon receiving a new batch, perform a parallel assay using a standardized control (e.g., a known concentration of FXa or a reference anticoagulant like Enoxaparin) alongside your current batch to ensure consistent performance in your specific experimental system.

Key Takeaways for Consistent Results

- Adhere to Protocols: Follow the recommended buffer, pH, and incubation times precisely to minimize inter-experimental variation.

- Implement Internal Controls: Always include a standard curve and a known positive control in every assay plate to monitor the performance of the substrate and reagents.

- Validate New Batches: Before putting a new lot of Pefachrome FXa into critical experiments, conduct a side-by-side comparison with the old lot using your established assay conditions.

References

Pefachrome FXa: Key Properties & Preparation

The table below summarizes the core technical data available for Pefachrome FXa.